Hydroxychloroquine O-Sulfate
Overview
Description
Hydroxychloroquine O-Sulfate is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also employed in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound is known for its immunomodulatory and anti-inflammatory properties, making it a valuable compound in various therapeutic applications .
Mechanism of Action
Target of Action
Hydroxychloroquine O-Sulfate primarily targets immune cells and parasites . It is known to inhibit certain enzymes and processes within immune cells, which can ultimately suppress excessive immune responses . In the context of malaria, it targets the malaria parasite and interferes with its ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite .
Mode of Action
This compound interacts with its targets in a few ways. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . This activity interferes with the parasite’s ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite . It also interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules .
Biochemical Pathways
This compound affects several biochemical pathways. It interferes with the activation of the toll-like receptor involved in innate immunity and autoimmune diseases . It also inhibits the production and the release of cytokines by T cells: IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ . These effects are achieved by inhibiting the activation of the toll-like receptor involved in innate immunity and autoimmune diseases .
Pharmacokinetics
This compound has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . Following a single 200 mg oral dose of Hydroxychloroquine to healthy male volunteers, the mean peak blood concentration of hydroxychloroquine was 129.6 ng/mL, reached in 3.26 hours . The drug is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in systemic lupus erythematosus (SLE) and control autoimmune disease activity during pregnancies without evidence of fetotoxic or embryotoxic effects . Evidence suggests that Hydroxychloroquine can delay or prevent organ damage, including bone destruction, in autoimmunity, and that this drug has antithrombotic effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the drug’s efficacy in treating COVID-19 may be affected by the patient’s health status and the severity of the disease . Furthermore, the drug’s action can be influenced by the presence of other medications, as it may interact with other drugs and affect their absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
Hydroxychloroquine O-Sulfate interacts with various enzymes and proteins. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . It binds to collagen spontaneously, primarily via hydrophobic interactions along with certain hydrogen bonds .
Cellular Effects
This compound has diverse immunomodulatory effects, including metabolic, cardiovascular, antithrombotic, antineoplastic, and anti-infectious agent modulation . It can also reduce blood sugar levels by inducing a decrease in calcium inflow into cells through VDCCs, which subsequently enhances insulin secretion in pancreatic beta cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interferes with lysosomal activity and autophagy, disrupts membrane stability, and alters signaling pathways and transcriptional activity . This can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules . It also binds to collagen spontaneously, primarily via hydrophobic interactions along with certain hydrogen bonds .
Temporal Effects in Laboratory Settings
Long-term use of this compound may result in parafoveal retinal toxicity . Severe laboratory abnormalities while taking this compound are rare, even in a population with a high rate of comorbidities .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. PBPK modeling revealed that a labeled dosage regimen could reach three times the potency of CQ phosphate when a this compound of 500 mg is administered twice daily for 5 days in advance .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . It also inhibits CYP2D6, while its metabolites inhibit CYP3A in vitro .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination . It is a weak base that is completely absorbed from the gastrointestinal tract and sequestered in peripheral tissues .
Subcellular Localization
This compound and its metabolites are primarily localized in the cytoplasm . In some cell lines, they accumulate in a specific region of the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine O-Sulfate involves several steps, starting from the basic structure of hydroxychloroquineThis can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Hydroxychloroquine O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group can be replaced by other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Hydroxychloroquine O-Sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cell signaling and immune response modulation.
Medicine: Investigated for its potential in treating viral infections, including COVID-19, due to its antiviral properties.
Industry: Utilized in the formulation of pharmaceuticals and as a stabilizing agent in certain chemical processes
Comparison with Similar Compounds
Hydroxychloroquine O-Sulfate is often compared with other similar compounds, such as:
Chloroquine: A closely related compound with similar antimalarial and immunomodulatory properties but higher toxicity.
Quinine: Another antimalarial drug with a different mechanism of action and higher side effect profile.
Mefloquine: Used for malaria prophylaxis and treatment, with a distinct chemical structure and different side effects .
Uniqueness: this compound is unique due to its lower toxicity compared to chloroquine and its broad range of applications in treating autoimmune diseases and potential antiviral properties .
Properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZUDNKLODXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103152-84-7 | |
Record name | Hydroxychloroquine O-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103152847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULFOHYDROXYCHLOROQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH738MV6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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